molecular formula C9H4ClIN2O4 B8312231 7-chloro-4-hydroxy-6-iodo-3-nitro-2(1H)-quinolinone

7-chloro-4-hydroxy-6-iodo-3-nitro-2(1H)-quinolinone

Cat. No. B8312231
M. Wt: 366.49 g/mol
InChI Key: DIWWMQPEAUVOLH-UHFFFAOYSA-N
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Patent
US09061998B2

Procedure details

7-Chloro-4-hydroxy-6-iodo-2(1H)-quinolinone (Intermediate 142) (300 mg, 0.933 mmol) was dissolved in nitric acid (1 mL, 22.38 mmol) and the reaction mixture was stirred 15 min at room temperature and heated 30 min at 75° C. After cooling, the reaction mixture was poured into ice water and the precipitate was filtered and dried to give the title compound 7-chloro-4-hydroxy-6-iodo-3-nitro-2(1H)-quinolinone (280 mg, 0.764 mmol, 82% yield) as yellow solid. LCMS: (M+H)+=367; Rt=2.06 min.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:13])=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[I:14].[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:13])=[C:7]([N+:15]([O-:17])=[O:16])[C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[I:14]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C=C2C(=CC(NC2=C1)=O)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C(=CC(NC2=C1)=O)O)I
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 15 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated 30 min at 75° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C2C(=C(C(NC2=C1)=O)[N+](=O)[O-])O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.764 mmol
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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